4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid
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Overview
Description
4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid typically involves the alkylation of phenol with tert-butyl groups followed by further functionalization. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . This intermediate can then undergo further reactions to introduce the hydroxybutanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring can undergo electrophilic aromatic substitution, affecting its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the hydroxybutanoic acid group.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of the hydroxybutanoic acid moiety.
Uniqueness
4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid is unique due to the combination of the tert-butyl group, phenyl ring, and hydroxybutanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCKZDIDSYJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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